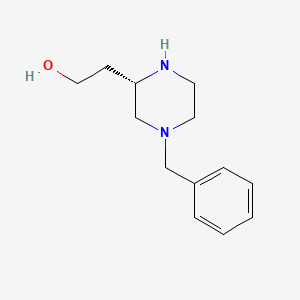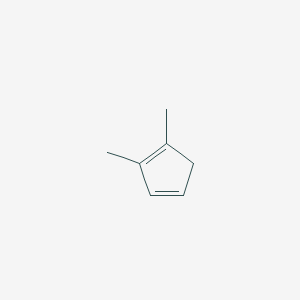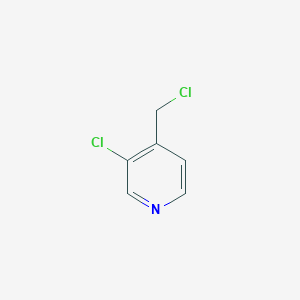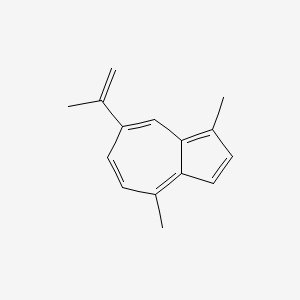
2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethylhexanedioic acid is an organic compound with the molecular formula C10H18O4 It is a dicarboxylic acid characterized by the presence of four methyl groups attached to the hexanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanedioic acid typically involves the oxidation of 2,2,5,5-tetramethylhexane. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,2,5,5-Tetramethylhexane+2KMnO4+2H2SO4→2,2,5,5-Tetramethylhexanedioic acid+2MnO2+2K2SO4+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2) may be employed to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide.
Reduction: Reduction of the carboxylic groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Smaller carboxylic acids or carbon dioxide.
Reduction: 2,2,5,5-Tetramethylhexanediol.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 2,2,5,5-tetramethylhexanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar hexanedioic acid backbone but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain and no methyl groups.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain and no methyl groups.
Uniqueness
2,2,5,5-Tetramethylhexanedioic acid is unique due to the presence of four methyl groups, which impart distinct steric and electronic properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4916-85-2 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2,2,5,5-tetramethylhexanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
ZNMDSQBHOLGTPA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
SMILES canonique |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)
